

Application of YCT529 in Reproductive Biology Research: A Detailed Guide

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Compound of Interest

Compound Name:	YCT529
CAS No.:	2863670-66-8
Cat. No.:	B15542941

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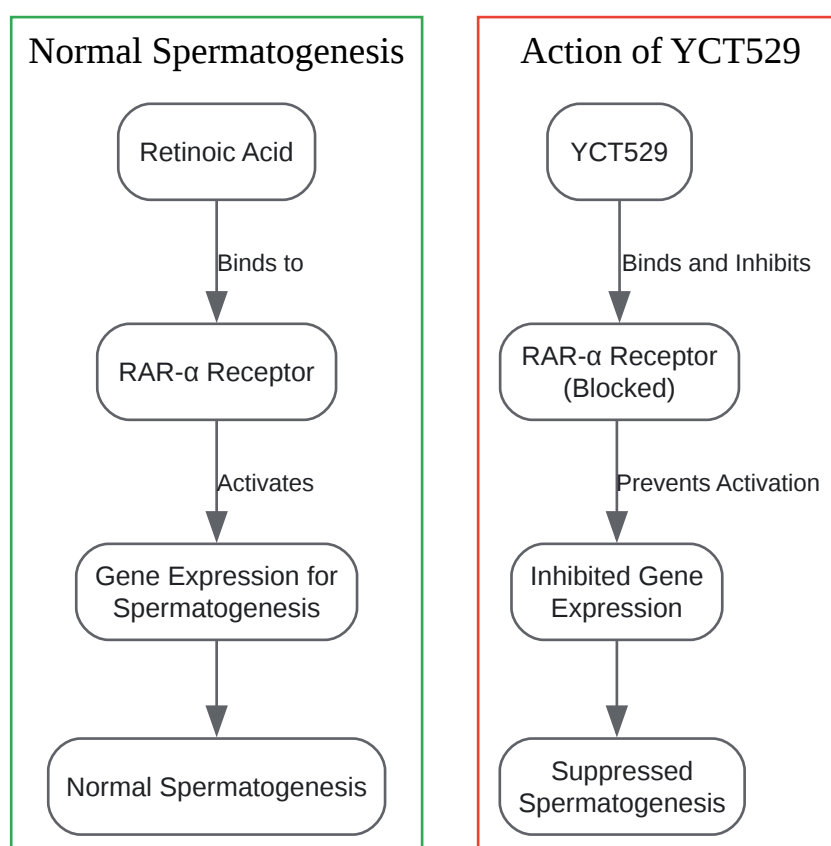
YCT529, a potent and selective inhibitor of the retinoic acid receptor-alpha (RAR- α), has emerged as a promising non-hormonal agent for male contraception. Its application in reproductive biology research is primarily focused on the reversible suppression of spermatogenesis. This document provides detailed application notes and protocols for the use of **YCT529** in preclinical research settings, enabling a thorough investigation of its contraceptive efficacy and mechanism of action.

Introduction

YCT529 is an experimental non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR- α)[1]. RAR- α is a nuclear receptor crucial for the vitamin A signaling pathway, which is essential for sperm production[1][2]. By selectively inhibiting RAR- α , **YCT529** disrupts spermatogenesis, leading to a temporary state of infertility[1]. Preclinical studies in mice and non-human primates have demonstrated its high efficacy, reversibility, and a favorable safety profile, paving the way for human clinical trials[3].

Mechanism of Action

Vitamin A and its metabolite, retinoic acid, are indispensable for spermatogenesis. Retinoic acid binds to three subtypes of retinoic acid receptors (RAR α , RAR β , and RAR γ), which then regulate gene expression essential for germ cell differentiation and maturation. Genetic knockout studies have shown that male mice lacking the RAR α gene are sterile due to impaired spermatogenesis but exhibit no other major physiological issues. **YCT529** leverages this by acting as a competitive antagonist at the RAR α receptor, thereby blocking the downstream signaling cascade necessary for sperm production. This targeted approach avoids the side effects associated with hormonal contraceptives.



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Figure 1: Mechanism of **YCT529** Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **YCT529**.

Table 1: In Vitro Activity of **YCT529**

Parameter	Value	Reference
IC50 against RAR α	6.8 nM	

Table 2: Pharmacokinetic Properties of **YCT529** in Male CD-1 Mice (10 mg/kg oral dose)

Parameter	Value	Reference
Peak Plasma Level (Cmax)	907 ng/mL (2 μ M)	
Time to Peak Plasma Level (Tmax)	30 minutes	
Systemic Half-life (t1/2)	6.1 hours	

Table 3: Contraceptive Efficacy and Reversibility of **YCT529** in Animal Models

Animal Model	Dosing Regimen	Efficacy	Time to Infertility	Time to Full Reversibility	Reference
Mice	Oral, daily	99% pregnancy prevention	4 weeks	4-6 weeks	
Non-human Primates	Oral, daily	Significant sperm count reduction	2 weeks	10-15 weeks	

Experimental Protocols

In Vitro RAR α Antagonist Activity Assay (Transactivation Competition Assay)

This protocol is adapted from methods used to characterize RAR α antagonists and can be used to determine the IC₅₀ of **YCT529**.

Objective: To quantify the antagonistic activity of **YCT529** on the RAR α receptor.

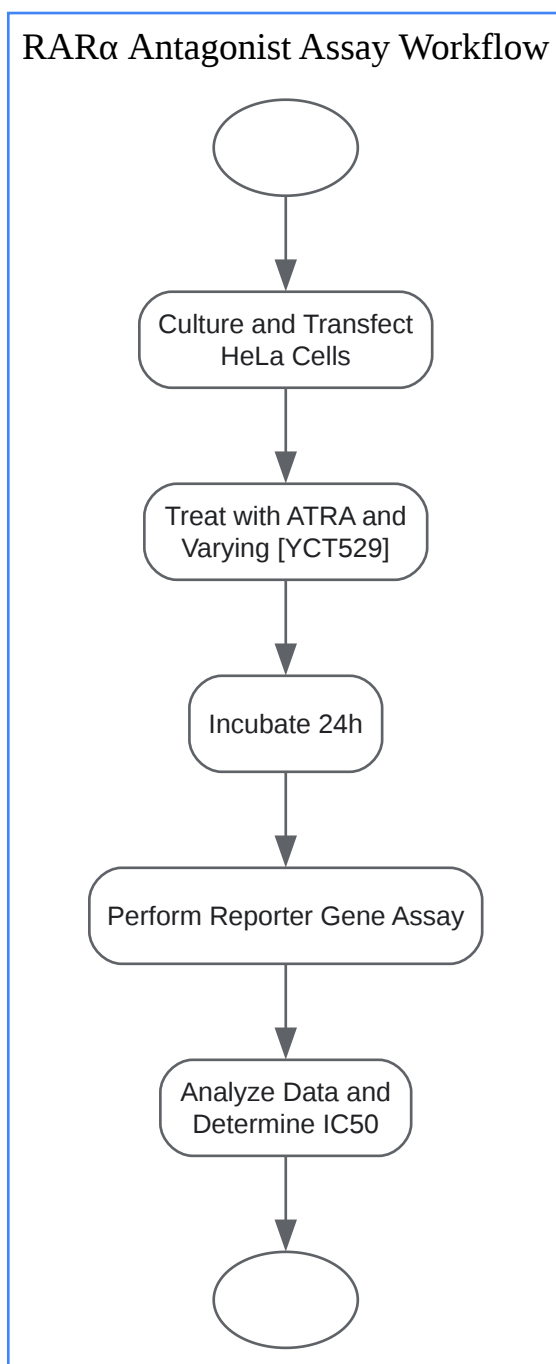
Materials:

- HeLa cells
- Expression vectors for RAR α
- A reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT)
- A co-transfection control plasmid (e.g., containing β -galactosidase)
- All-trans-retinoic acid (ATRA)
- **YCT529**
- Cell culture medium and reagents
- Transfection reagent
- Luciferase or CAT assay system

Procedure:

- Cell Culture and Transfection:
 - Culture HeLa cells in appropriate medium.
 - Co-transfect the cells with the RAR α expression vector, the RARE-reporter plasmid, and the co-transfection control plasmid using a suitable transfection reagent.
- Compound Treatment:
 - After 24 hours of transfection, treat the cells with a submaximal concentration of ATRA (e.g., 10^{-7} M) to induce reporter gene expression.

- Concurrently, treat the cells with increasing concentrations of **YCT529**. Include a vehicle control.
- Incubation:
 - Incubate the cells for 24 hours.
- Reporter Assay:
 - Lyse the cells and measure the reporter gene activity (luciferase or CAT) according to the manufacturer's instructions.
 - Measure the activity of the co-transfection control (β -galactosidase) to normalize for transfection efficiency.
- Data Analysis:
 - Calculate the percentage of inhibition of ATRA-induced reporter activity for each concentration of **YCT529**.
 - Plot the percentage of inhibition against the log concentration of **YCT529** and determine the IC₅₀ value using non-linear regression analysis.



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Figure 2: In Vitro Assay Workflow.

In Vivo Contraceptive Efficacy Study in Mice

Objective: To evaluate the contraceptive efficacy, reversibility, and safety of orally administered **YCT529** in a mouse model.

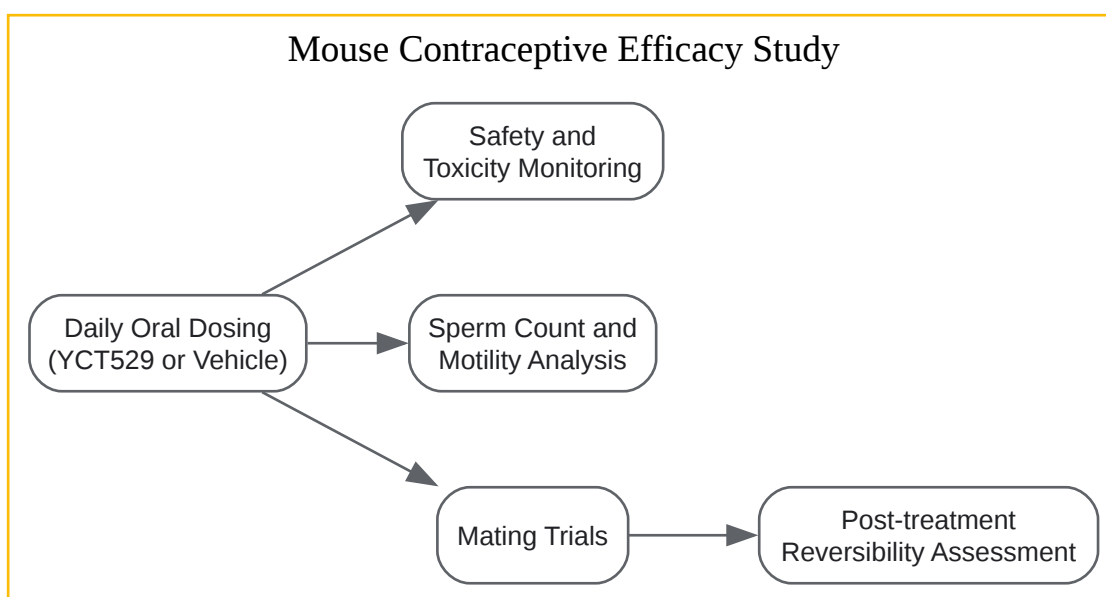
Materials:

- Adult male CD-1 mice
- Adult female mice
- **YCT529**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Oral gavage needles
- Cages for mating trials
- Microscope, hemocytometer, and other equipment for sperm analysis

Procedure:

- Acclimatization and Dosing:
 - Acclimatize adult male mice for at least one week.
 - Administer **YCT529** orally via gavage daily at the desired dose (e.g., 10 mg/kg/day). A control group should receive the vehicle only.
- Mating Trials:
 - After a set duration of treatment (e.g., 4 weeks), pair each male with two fertile female mice for a specified period (e.g., one week).
 - Monitor females for pregnancy and record the number of pups born.
- Sperm Analysis:
 - At the end of the treatment period, euthanize a subset of male mice.

- Isolate the cauda epididymides and mince them in a pre-warmed buffer to allow sperm to swim out.
- Determine sperm concentration using a hemocytometer.
- Assess sperm motility by observing the percentage of motile sperm under a microscope.
- Reversibility Study:
 - After the treatment period, cease administration of **YCT529** and the vehicle.
 - Conduct mating trials at different time points post-treatment (e.g., 2, 4, and 6 weeks) to assess the return of fertility.
 - Perform sperm analysis at these time points to monitor the recovery of sperm count and motility.
- Safety Assessment:
 - Monitor the animals for any signs of toxicity, changes in body weight, and overall health throughout the study.
 - At necropsy, collect major organs for histopathological examination.



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Figure 3: Mouse Study Workflow.

Evaluation of Spermatogenesis Inhibition in Non-Human Primates

Objective: To assess the effect of **YCT529** on sperm production in a non-human primate model.

Materials:

- Adult male non-human primates (e.g., cynomolgus macaques)
- **YCT529** formulated for oral administration
- Equipment for semen collection (e.g., electroejaculation)
- Equipment for sperm analysis (as in the mouse protocol)

Procedure:

- Baseline Data Collection:
 - Collect baseline semen samples from each animal to determine normal sperm parameters.
- Dosing:
 - Administer **YCT529** orally on a daily basis.
- Semen Analysis:
 - Collect semen samples at regular intervals during the treatment period (e.g., weekly or bi-weekly).
 - Analyze sperm concentration, motility, and morphology.
- Reversibility Assessment:

- After the treatment period, stop the administration of **YCT529**.
- Continue to collect and analyze semen samples to monitor the recovery of sperm production.
- Health Monitoring:
 - Closely monitor the animals for any adverse effects and changes in general health throughout the study.

Conclusion

YCT529 represents a significant advancement in the field of male contraception. The protocols outlined in this document provide a framework for researchers to investigate its efficacy, mechanism of action, and safety profile in a preclinical setting. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this promising contraceptive candidate.

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References

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